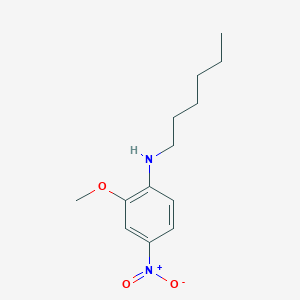

N-Hexyl-2-methoxy-4-nitroaniline

Description

N-Hexyl-2-methoxy-4-nitroaniline is a nitroaromatic compound featuring a hexyl chain, methoxy (-OCH₃), and nitro (-NO₂) substituents on an aniline backbone. Key structural features include:

- Methoxy group: An electron-donating substituent at the 2-position, modulating electronic properties and reaction kinetics.

- Nitro group: An electron-withdrawing group at the 4-position, contributing to stability and intermolecular interactions.

Spectroscopic characterization (IR, NMR, HRMS) for similar compounds, such as N-hexyl-2-methyl-4-nitroaniline, reveals diagnostic peaks for N-H stretching (~3410 cm⁻¹), aromatic C=C vibrations (~1500–1600 cm⁻¹), and alkyl chain C-H stretches (~2800–3000 cm⁻¹) .

Properties

CAS No. |

114568-55-7 |

|---|---|

Molecular Formula |

C13H20N2O3 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

N-hexyl-2-methoxy-4-nitroaniline |

InChI |

InChI=1S/C13H20N2O3/c1-3-4-5-6-9-14-12-8-7-11(15(16)17)10-13(12)18-2/h7-8,10,14H,3-6,9H2,1-2H3 |

InChI Key |

NENKOILFABASRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Acetylation of 2-Methoxyaniline

The synthesis begins with acetylation of 2-methoxyaniline to form 2-methoxyacetanilide, a critical step to prevent undesired side reactions during subsequent nitration.

Procedure :

Regioselective Nitration

Nitration of 2-methoxyacetanilide introduces the nitro group at the para position relative to the methoxy group, guided by the acetamide’s directing effects.

Procedure :

Hydrolysis of the Acetamide Group

Deprotection of the acetamide group yields 2-methoxy-4-nitroaniline, a key intermediate.

Procedure :

N-Hexylation via Alkylation

The final step introduces the hexyl group via alkylation of the aniline nitrogen. Traditional alkylation methods (e.g., Williamson synthesis) face challenges due to the nitro group’s electron-withdrawing effects. A modified approach using phase-transfer catalysis (PTC) is proposed.

Procedure :

- Reactants : 2-Methoxy-4-nitroaniline (1.0 mol), 1-bromohexane (1.5 mol), tetrabutylammonium bromide (TBAB, 0.1 mol), K₂CO₃ (2.0 mol).

- Conditions : Reflux in toluene at 110°C for 24 hours under nitrogen.

- Outcome : this compound is isolated in 65–70% yield after column chromatography.

Optimization and Challenges

Nitration Selectivity

The nitration step’s regioselectivity is critical. Patent data highlight that mixed acid ratios and controlled temperatures (25°C) suppress ortho-nitration (<1% byproduct). Computational studies suggest the acetamide group’s steric bulk further disfavors ortho attack.

Alkylation Efficiency

Direct alkylation of 2-methoxy-4-nitroaniline with 1-bromohexane under PTC conditions achieves moderate yields. Alternative strategies, such as reductive amination using hexanal and NaBH₃CN, were explored but resulted in over-reduction of the nitro group.

Solubility Considerations

The solubility of intermediates dictates solvent choice. For example, 2-methoxyacetanilide is highly soluble in dichloroethane, whereas this compound requires polar aprotic solvents (e.g., DMF) for alkylation.

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-2-methoxy-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of the nitro group leads to the formation of amines.

Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-Hexyl-2-methoxy-4-nitroaniline is widely utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-Hexyl-2-methoxy-4-nitroaniline involves its metabolism via the hydroxylation of the phenyl ring to form 6-hydroxy derivatives . The compound acts as an inducer of the enzyme CYP1A2, which plays a crucial role in the metabolism of various xenobiotics and endogenous compounds . The molecular targets include enzymes involved in oxidative stress and detoxification pathways.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Solubility: The hexyl chain in this compound significantly increases lipophilicity compared to methyl or methoxy-substituted analogs (e.g., 4-Methoxy-N-methyl-2-nitroaniline), making it more suitable for non-polar applications . Hydroxy or acetyl groups (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide) enhance polarity and aqueous solubility but reduce membrane permeability .

Electronic and Reactivity Profiles: Methoxy groups act as ortho/para-directing electron donors, while nitro groups are meta-directing electron withdrawers. This combination in this compound creates unique electronic environments for reactions like nitration or alkylation . Methyl groups (e.g., 5-Methoxy-4-methyl-2-nitroaniline) introduce steric effects, slowing down electrophilic substitution compared to unhindered analogs .

Hazard Profiles :

- Nitroaniline derivatives generally exhibit toxicity (e.g., H302, H315, H319 for N-(4-Methoxyphenyl)-2-nitroaniline), with risks increasing with nitro group count and substituent mobility . The hexyl chain may mitigate acute toxicity by reducing bioavailability but requires verification.

Synthetic Methodologies :

- Alkylation of nitroanilines (e.g., using 1-bromohexane) is a common route, as demonstrated for N-hexyl-2-methyl-4-nitroaniline (60% yield via NaH/DMF conditions) . Methoxy-substituted analogs may require protection/deprotection steps to preserve functional groups.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Hexyl-2-methoxy-4-nitroaniline in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to mitigate skin/eye irritation (H315, H319) . Use fume hoods or ensure adequate ventilation (P271) to avoid inhalation of vapors/dust (H335) . Emergency procedures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking medical attention . Contaminated waste should be disposed of per institutional guidelines for nitroaromatic compounds.

Q. What synthetic routes are viable for synthesizing this compound?

- Methodological Answer : A plausible route involves:

Nitration and Methoxy Introduction : Start with p-anisidine (4-methoxyaniline), protect the amine with a benzenesulfonyl group, and nitrate selectively at the para position using HNO₃/H₂SO₄ (yield: ~63%, purity: 94% by HPLC) .

Deprotection : Remove the sulfonyl group using p-toluenesulfonic acid in 1,2-dichloroethane under argon .

Hexylation : React the deprotected amine (2-methoxy-4-nitroaniline) with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-hexyl chain.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration in this compound synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Solvent Polarity : Polar solvents (e.g., H₂SO₄) stabilize nitronium ion intermediates, favoring nitration at the methoxy-para position .

- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., di-nitration) .

- Protection/Deprotection : Benzenesulfonyl protection directs nitration away from the amine group, ensuring mono-nitration .

Q. What analytical techniques validate the purity and structure of this compound?

- Methodological Answer :

- HPLC : Compare retention times with certified standards (e.g., 2-methoxy-5-nitroaniline at 100 µg/mL in methanol) to assess purity (>95%) .

- NMR : Confirm substitution patterns (e.g., methoxy at C2, nitro at C4) via ¹H/¹³C chemical shifts.

- Mass Spectrometry : Verify molecular weight (theoretical: ~265.3 g/mol) via ESI-MS or GC-MS .

Q. How can byproduct formation (e.g., N-benzenesulfonyl derivatives) be minimized during synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ HPLC to track deprotection efficiency .

- Catalyst Optimization : Adjust p-toluenesulfonic acid concentration and reaction time to ensure complete benzenesulfonyl group removal .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from sulfonamide residues.

Q. What strategies improve alkylation efficiency when introducing the hexyl chain?

- Methodological Answer :

- Base Selection : Use anhydrous K₂CO₃ or NaH to deprotonate the amine, enhancing nucleophilicity.

- Solvent Compatibility : DMF or DMSO improves solubility of nitroaromatic intermediates.

- Temperature Control : Heat at 60–80°C for 12–24 hours to drive the SN2 reaction .

Data Contradictions and Resolution

- Nitration Yield Variability : reports 63% yield for a similar nitroaniline derivative, but yields may drop if hexylation introduces steric hindrance. Mitigate by optimizing alkylation conditions (e.g., phase-transfer catalysts) .

- Purity Discrepancies : HPLC purity (94% in ) may differ due to residual solvents. Use preparative HPLC or recrystallization (ethanol/water) for ≥99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.